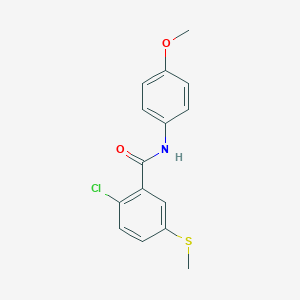
1-allyl-3'-(4-methylphenyl)-1,2',3,3'-tetrahydrospiro(2H-indole-3,2'-quinazoline)-2,4'(1'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3'-(4-methylphenyl)-1,2',3,3'-tetrahydrospiro(2H-indole-3,2'-quinazoline)-2,4'(1'H)-dione, commonly known as AMPIQ, is a synthetic compound with potential therapeutic applications. It is a spirocyclic compound that belongs to the class of quinazoline derivatives. The compound has gained significant attention due to its interesting structure and potential pharmacological properties.
Mechanism of Action
The mechanism of action of AMPIQ is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes, such as topoisomerase and histone deacetylase. This results in the inhibition of DNA replication and cell proliferation, leading to the death of cancer cells. Additionally, AMPIQ has been shown to modulate the activity of certain neurotransmitters, such as dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
AMPIQ has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and modulate the activity of various enzymes and neurotransmitters. Additionally, AMPIQ has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
AMPIQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, it has shown promising results in various areas of research, making it a potential candidate for further investigation. However, there are also limitations to using AMPIQ in lab experiments. The mechanism of action is not fully understood, and the compound may exhibit off-target effects that need to be carefully considered.
Future Directions
There are several future directions for research on AMPIQ. One area of interest is the development of more potent derivatives of AMPIQ that exhibit improved pharmacological properties. Additionally, the use of AMPIQ in combination with other drugs may enhance its therapeutic efficacy. Further investigation into the mechanism of action and the potential off-target effects of AMPIQ is also needed to fully understand its therapeutic potential. Finally, the development of new drug delivery systems may improve the bioavailability and efficacy of AMPIQ.
Synthesis Methods
The synthesis of AMPIQ involves a multi-step process. The first step involves the synthesis of 4-methylphenyl-2-nitropropene, which is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The amine is then condensed with isatin in the presence of acetic anhydride to form the spirocyclic intermediate. Finally, the intermediate is reacted with allyl bromide to form the desired product, AMPIQ.
Scientific Research Applications
AMPIQ has shown potential therapeutic applications in various areas of research. It has been reported to exhibit anticancer, antitumor, and antiproliferative activities against various cancer cell lines. Additionally, AMPIQ has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been reported to possess anticonvulsant and analgesic properties.
properties
Molecular Formula |
C25H21N3O2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1//'-prop-2-enylspiro[1H-quinazoline-2,3//'-indole]-2//',4-dione |
InChI |
InChI=1S/C25H21N3O2/c1-3-16-27-22-11-7-5-9-20(22)25(24(27)30)26-21-10-6-4-8-19(21)23(29)28(25)18-14-12-17(2)13-15-18/h3-15,26H,1,16H2,2H3 |
InChI Key |
BYARYYIOAOGGNB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC=C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)


![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)

![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)

![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)
![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)
![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)
![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)
